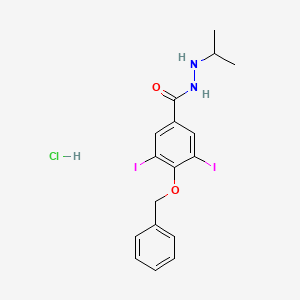
3,5-diiodo-4-phenylmethoxy-N'-propan-2-ylbenzohydrazide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-diiodo-4-phenylmethoxy-N’-propan-2-ylbenzohydrazide;hydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of iodine atoms, a phenylmethoxy group, and a benzohydrazide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diiodo-4-phenylmethoxy-N’-propan-2-ylbenzohydrazide;hydrochloride typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-diiodo-4-phenylmethoxy-N’-propan-2-ylbenzohydrazide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the modification of other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halide ions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated phenylmethoxy derivatives, while substitution reactions can produce a variety of halogenated compounds .
Scientific Research Applications
3,5-diiodo-4-phenylmethoxy-N’-propan-2-ylbenzohydrazide;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-diiodo-4-phenylmethoxy-N’-propan-2-ylbenzohydrazide;hydrochloride involves its interaction with specific molecular targets. The iodine atoms and phenylmethoxy group play crucial roles in binding to target proteins or enzymes, leading to the modulation of biochemical pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest significant effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-N’-(3,5-diiodo-2-hydroxybenzylidene)benzohydrazide: This compound shares structural similarities but differs in the presence of a hydroxy group.
3-(3,5-Diiodo-4-hydroxyphenyl)lactate: Another related compound with a lactate moiety instead of the phenylmethoxy group
Uniqueness
3,5-diiodo-4-phenylmethoxy-N’-propan-2-ylbenzohydrazide;hydrochloride stands out due to its specific combination of functional groups and iodine atoms, which confer unique chemical reactivity and biological activity.
Properties
CAS No. |
23959-36-6 |
|---|---|
Molecular Formula |
C17H19ClI2N2O2 |
Molecular Weight |
572.6 g/mol |
IUPAC Name |
3,5-diiodo-4-phenylmethoxy-N'-propan-2-ylbenzohydrazide;hydrochloride |
InChI |
InChI=1S/C17H18I2N2O2.ClH/c1-11(2)20-21-17(22)13-8-14(18)16(15(19)9-13)23-10-12-6-4-3-5-7-12;/h3-9,11,20H,10H2,1-2H3,(H,21,22);1H |
InChI Key |
UPSKZQKOOMWLRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NNC(=O)C1=CC(=C(C(=C1)I)OCC2=CC=CC=C2)I.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















